molecular formula C17H22N4O4S B2494699 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924819-23-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2494699
CAS No.: 924819-23-8
M. Wt: 378.45
InChI Key: XNKKPMAZBRZACH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4. The carboxamide is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and an N-methyl group. This structural configuration confers unique physicochemical properties, including enhanced solubility from the sulfone group and steric bulk from the ethoxyphenyl substituent.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-4-25-15-8-6-5-7-14(15)21-12(2)16(18-19-21)17(22)20(3)13-9-10-26(23,24)11-13/h5-8,13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKKPMAZBRZACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of STK952503 involves its interaction with its targets within the cell. It is hypothesized that the compound binds to these targets, leading to a series of biochemical reactions. The exact nature of these interactions and the resulting changes within the cell are subjects of ongoing research.

Result of Action

The molecular and cellular effects of STK952503’s action are still being studied. Preliminary research suggests that the compound may induce changes at the cellular level, potentially influencing cell function. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of STK952503. Factors such as temperature, pH, and the presence of other compounds can affect how STK952503 interacts with its targets and carries out its functions. Understanding these environmental influences is crucial for optimizing the use of this compound.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological applications. The compound includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of this compound is C16H20N4O3S, with a molecular weight of 348.42 g/mol. Its structure incorporates several functional groups that contribute to its pharmacological properties:

Component Description
Triazole Ring Five-membered heterocyclic structure with three nitrogen atoms.
Carboxamide Group Enhances hydrogen bonding interactions crucial for biological activity.
Tetrahydrothiophene Contributes to the compound's unique chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have shown that compounds with similar structural motifs to this compound demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
  • Case Study : A related study found that triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil in certain assays .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Activity Against Bacteria : Similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentration (MIC) values significantly lower than established antibiotics .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

  • Absorption and Distribution : Studies suggest favorable absorption characteristics due to the presence of the carboxamide group.
  • Metabolic Stability : Research indicates that modifications to the structure can enhance metabolic stability without compromising activity against target enzymes .

Interaction Studies

Interaction studies are essential for elucidating how this compound interacts with biological targets. These studies often involve:

  • Molecular Docking : Computational methods are used to predict binding affinities and orientations of the compound within active sites of target proteins.

Comparison with Similar Compounds

Aryl Substituent Variations

  • Molecular weight: 354.81 g/mol .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide : A 4-methylphenyl substituent offers moderate hydrophobicity and steric bulk. Molecular weight: 348.42 g/mol .

Heterocyclic Core Modifications

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide : Replaces the triazole with an oxathiine ring, altering conformational flexibility and hydrogen-bonding capacity .
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide : Features a pyrazole core and thiazole substituent, which may enhance metabolic stability. Molecular weight: 418.5 g/mol .

Carboxamide Substituent Diversity

  • Molecular weight: Not reported .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide : Replaces the triazole with a benzothiazole, conferring antimicrobial activity due to sulfur’s electronegativity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C17H23N4O4S 379.45 2-ethoxyphenyl, N,5-dimethyl 2.8
CAS 924825-08-1 C14H15ClN4O3S 354.81 3-chlorophenyl, 5-methyl 3.1
Compound C16H20N4O3S 348.42 4-methylphenyl, N,5-dimethyl 2.5
Compound C18H18N4O4S2 418.5 4-methoxyphenyl, thiazolyl 3.4

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including Huisgen azide-alkyne cycloaddition for triazole ring formation, followed by coupling with functionalized tetrahydrothiophene sulfone derivatives. Key steps involve:

  • Step 1 : Preparation of the ethoxyphenyl-triazole precursor via Cu(I)-catalyzed click chemistry .
  • Step 2 : Sulfonation and oxidation of tetrahydrothiophene to yield the 1,1-dioxidotetrahydrothiophen-3-yl moiety .
  • Step 3 : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazole and sulfone components .
    • Validation : Reaction progress monitored via TLC; purity confirmed by HPLC (>95%); structural verification via 1H^1H-NMR and HRMS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography provides definitive stereochemical data, particularly for the tetrahydrothiophene sulfone and triazole ring conformations .
  • NMR spectroscopy (1H^1H, 13C^{13}C, 2D-COSY) resolves substituent orientation (e.g., ethoxyphenyl vs. methyl groups) .
  • Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
    • Challenges : Overlapping signals in NMR due to similar substituents (e.g., N-methyl vs. C5-methyl) require advanced deconvolution software .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases due to triazole’s hydrogen-bonding capacity .
  • Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to assess variables (temperature, solvent polarity, stoichiometry). For example, DMF vs. THF as solvents may improve carboxamide activation .
  • Catalyst screening : Test alternatives to EDC/HOBt (e.g., COMU or PyBOP) for higher coupling efficiency .
    • Data Contradictions : Some studies report side-product formation (e.g., N-acylurea) in carbodiimide-mediated couplings, necessitating LC-MS monitoring .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock the compound into active sites of target proteins (e.g., EGFR kinase) using the sulfone group as a hydrogen-bond acceptor .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
    • Validation : Compare computational results with experimental IC50_{50} values to refine scoring functions .

Q. How can researchers resolve contradictory data on its metabolic stability in vitro vs. in vivo models?

  • Methodology :

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS metabolite identification .
  • In vivo PK studies : Radiolabel the compound (14C^{14}C) to track distribution and clearance in rodent models .
    • Analysis : Discrepancies may arise from interspecies differences in CYP450 isoforms or plasma protein binding. Use species-specific microsomes for cross-validation .

Q. What strategies mitigate solubility challenges in aqueous assay buffers?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxyphenyl moiety for enhanced hydrophilicity .
    • Validation : Measure solubility via shake-flask method and confirm bioactivity retention in modified formulations .

Key Notes

  • Advanced vs. Basic : Advanced questions emphasize mechanistic resolution (e.g., metabolic discrepancies, docking), while basic questions focus on foundational synthesis and screening.
  • Methodological Rigor : Techniques align with ICReDD’s computational-experimental feedback loop for reaction optimization .

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